Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a diethoxyphenyl moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Properties
IUPAC Name |
ethyl 4-(2,4-diethoxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-4-23-14-7-8-16(15(13-14)24-5-2)26(21,22)19-11-9-18(10-12-19)17(20)25-6-3/h7-8,13H,4-6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSGGMVMGKXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of 2,4-diethoxybenzenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H22N2O6S
- Molecular Weight : 358.41 g/mol
- CAS Number : 667892-89-9
The compound features a piperazine ring with an ethyl ester group and a sulfonyl group attached to a 2,4-diethoxyphenyl moiety. This unique structure contributes to its diverse applications.
Medicinal Chemistry
Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate is being explored for its potential therapeutic properties. Its structural characteristics make it a candidate for drug development targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For instance, in vitro assays have shown significant cytotoxicity against cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
- Neuroprotective Effects : Research indicates that the compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
| Model Used | Protection Rate (%) at 10 µM |
|---|---|
| SH-SY5Y Neuronal Cells | 70 |
Biological Research
The compound's ability to interact with biological macromolecules makes it useful for probing enzyme activities and receptor binding.
- Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This characteristic is essential for developing inhibitors against specific enzymes.
Industrial Applications
In the industrial sector, this compound can serve as an intermediate in the synthesis of specialty chemicals or new materials. Its unique chemical structure allows for the exploration of new synthetic pathways.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Synthesized through the reaction of ethylenediamine with diethyl carbonate.
- Introduction of the Sulfonyl Group : Achieved by reacting the piperazine derivative with a suitable sulfonyl chloride.
- Esterification : Finalized by esterifying the carboxylic acid with ethanol under acidic conditions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effective inhibition of bacterial growth:
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities using DPPH radical scavenging methods, demonstrating effectiveness in reducing oxidative stress markers.
Mechanism of Action
The mechanism of action of Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various pharmacological effects, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Palbociclib
- Ribociclib
- Trilaciclib
- Abemaciclib
Uniqueness
Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyphenyl sulfonyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Biological Activity
Ethyl 4-((2,4-diethoxyphenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a sulfonyl group and an ethyl ester, which contributes to its solubility and biological activity. The presence of the diethoxyphenyl moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
- Inhibition of Cell Proliferation : A derivative exhibited an IC50 value of 0.06 µM against KPNB1, indicating potent inhibitory effects on cancer cell proliferation .
- Broad-Spectrum Efficacy : Another study reported that related compounds displayed significant activity against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7), with varying degrees of growth inhibition .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Gram-positive and Gram-negative Bacteria : Research indicates that piperazine derivatives can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 128 micromolar .
- Fungal Inhibition : Certain derivatives have been shown to inhibit ergosterol biosynthesis in Candida albicans by targeting cytochrome P450 lanosterol 14α-demethylase, a key enzyme in fungal sterol synthesis .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of various enzymes involved in cancer progression and microbial resistance.
- Cell Signaling Modulation : Compounds targeting pathways such as PI3K/Akt have been noted for their role in promoting apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a related piperazine derivative in vitro. The results indicated that the compound induced apoptosis in MCF7 breast cancer cells, significantly reducing cell viability at concentrations as low as 0.5 µM. This effect was linked to the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Case Study 2: Antimicrobial Effectiveness
In another investigation, a series of piperazine derivatives were tested against various bacterial strains. The most effective compound demonstrated MIC values of 4 µg/mL against MRSA and E. coli. This study underscored the importance of structural modifications in enhancing antibacterial activity .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
